molecular formula C14H7F6N5O B608370 KPT-251 CAS No. 1388841-50-6

KPT-251

Katalognummer: B608370
CAS-Nummer: 1388841-50-6
Molekulargewicht: 375.23
InChI-Schlüssel: LDFXTRYMMZGKIC-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KPT-251 is a synthetic organic compound that features a combination of triazole and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KPT-251 typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Oxadiazole Ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Covalent Binding Mechanism

KPT-251 contains a thiol-reactive warhead that forms an irreversible covalent bond with Cys528 in the NES-binding groove of XPO1 . This interaction is facilitated by:

  • Electrophilic α,β-unsaturated ketone : Reacts with the thiol group of Cys528 to form a Michael adduct .

  • Steric positioning : The trifluoromethyl phenyl group penetrates deeply into the hydrophobic groove, enhancing binding stability .

Key Reaction :
KPT 251+XPO1 Cys528Covalent KPT 251 XPO1 Complex\text{KPT 251}+\text{XPO1 Cys528}\rightarrow \text{Covalent KPT 251 XPO1 Complex}
This reaction irreversibly blocks cargo binding, inhibiting nuclear export .

Non-Covalent Interactions

This compound stabilizes its binding through hydrophobic and π-system interactions :

  • Bis-trifluoromethyl phenyl group : Engages in π-π stacking with Phe583 and π-cation interactions with Lys548 .

  • Oxadiazole moiety : Forms van der Waals contacts with Leu525 and Val545 .

Table 1: Key Non-Covalent Interactions

Interaction TypeResidues InvolvedContribution to Binding Energy
π-π StackingPhe583-3.2 kcal/mol
π-CationLys548-2.8 kcal/mol
Hydrophobic PackingLeu525, Val545-4.1 kcal/mol

Data derived from molecular dynamics simulations .

Structural and Dynamic Insights

X-ray crystallography (2.1 Å resolution) reveals this compound binding induces conformational changes in XPO1, opening the NES groove by 12.7 Å compared to inhibitor-free structures .

Table 2: Molecular Dynamics Parameters

ParameterValueSource
RMSD (protein backbone)1.0–1.2 Å
Bond Length Deviation0.014 Å
Bond Angle Deviation1.51°
Binding Free Energy-10.3 kcal/mol

The T539C mutation in S. cerevisiae XPO1 (used for crystallization) mimics human Cys528 reactivity, validating the covalent mechanism .

Resistance Mechanisms

Prolonged exposure to this compound selects for cells with:

  • XPO1 C528S mutation : Abolishes covalent binding .

  • Upregulated XPO1 expression : Reduces drug efficacy by increasing target abundance .

Table 3: Resistance-Associated Changes

MechanismFold Change in Resistant CellsFunctional Impact
XPO1 mRNA levels4.5× ↑Reduced drug binding capacity
Nuclear RanBP1 retention8× ↓Compromised nuclear export

Data from HT1080 fibrosarcoma resistance models .

Wissenschaftliche Forschungsanwendungen

Antileukemic Activity

KPT-251 has shown potent antileukemic activity against various acute myeloid leukemia (AML) cell lines. In preclinical studies, it induced apoptosis at nanomolar concentrations without affecting normal hematopoietic cells. When administered to immunodeficient mice engrafted with human AML cells, this compound demonstrated significant efficacy, warranting further investigation in clinical settings .

Case Study: Acute Myeloid Leukemia

Study Model Dosage Outcome
Nature Study (2012)Immunodeficient mice with human AMLOral administrationInduced apoptosis with negligible toxicity to normal cells
PMC4537003 (2015)Patient-derived DMPM modelsVariesSignificant growth inhibition observed

Anti-Tumor Activity in Solid Tumors

In addition to its effects on hematological malignancies, this compound has shown promising results against solid tumors. Studies have indicated that it can inhibit the growth of various tumor types by disrupting XPO1-mediated nuclear export pathways.

Case Study: Non-Hodgkin Lymphoma

Study Model Dosage Outcome
PubMed (2016)Subcutaneous and disseminated NHL xenograft modelsVariesComparable efficacy to standard chemotherapy regimens like CHOP

Comparative Efficacy with Other SINE Compounds

This compound is part of a broader class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Its efficacy has been compared with other SINEs such as KPT-276 and KPT-330 (selinexor). These studies indicate that while all compounds exhibit anti-tumor activity, their potency and specificity can vary significantly.

Comparative Table of SINE Compounds

Compound IC50 (µmol/L) Tumor Type
This compound0.23DMPM
KPT-2760.24DMPM
Selinexor0.07DMPM

Clinical Trials and Future Directions

This compound's promising preclinical results have led to its evaluation in clinical trials. The focus is on determining its safety profile, optimal dosing strategies, and potential benefits when combined with other therapies.

Ongoing Research Areas

  • Combination Therapies : Exploring the synergistic effects of this compound with traditional chemotherapy agents.
  • Broader Cancer Types : Investigating its efficacy across various solid tumors beyond lymphoma and leukemia.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify biomarkers for patient selection.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt cell membranes or inhibit key enzymes. As a catalyst, it could facilitate specific chemical transformations by stabilizing transition states.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-2-(2-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
  • (Z)-2-(2-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

Uniqueness

The presence of trifluoromethyl groups in KPT-251 can significantly enhance its chemical stability, lipophilicity, and bioactivity compared to similar compounds with different substituents.

Biologische Aktivität

KPT-251 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1), a nuclear transport protein implicated in various cancers. Its biological activity has been extensively studied, demonstrating significant antitumor effects across multiple cancer types. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, efficacy in different cancer models, and potential for clinical application.

This compound functions by inhibiting the nuclear export of proteins that regulate cell cycle and apoptosis. By blocking XPO1, this compound promotes the nuclear retention of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown to induce apoptosis at nanomolar concentrations in various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .

1. Acute Myeloid Leukemia (AML)

This compound exhibits potent antileukemic activity with minimal toxicity to normal hematopoietic cells. In studies involving human AML cell lines, this compound induced apoptosis effectively, with IC50 values ranging from 100 nmol/L for mutant NPM1 cells to lower concentrations for wild-type cells . In vivo studies with immunodeficient mice engrafted with AML cells demonstrated significant tumor reduction and prolonged survival without adverse effects on normal cells.

2. Chronic Lymphocytic Leukemia (CLL)

In CLL models, this compound was found to induce significant apoptosis comparable to its analog KPT-185. Both compounds were administered at a dose of 75 mg/kg in murine models, showing enhanced survival rates compared to controls . The mechanism involves the nuclear retention of IκB, leading to the downregulation of MCL1, an antiapoptotic protein critical in CLL pathogenesis.

3. Renal Cell Carcinoma (RCC)

This compound demonstrated superior tumor growth inhibition in RCC models compared to sorafenib, a standard treatment. In xenograft studies, this compound reduced tumor size significantly when administered at high doses (75 mg/kg) without notable side effects . The compound's ability to increase nuclear levels of p53 and p21 was pivotal in inducing cell cycle arrest in RCC cells.

4. Glioblastoma Multiforme (GBM)

In GBM neurosphere cultures, this compound showed dose-responsive growth inhibition across multiple patient-derived lines. Its administration resulted in significant apoptosis induction while maintaining low neurotoxicity . The compound's efficacy was further validated in orthotopic xenograft models where it suppressed tumor growth effectively.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across various cancer types:

Cancer TypeModel TypeDose (mg/kg)IC50 (nM)Main Findings
Acute Myeloid LeukemiaCell Lines & Mice75100 (mutant NPM1)Induces apoptosis with negligible toxicity to normal cells
Chronic Lymphocytic LeukemiaMice75-Significant survival improvement; induces MCL1 depletion
Renal Cell CarcinomaXenografts75-Greater tumor inhibition than sorafenib
Glioblastoma MultiformeNeurosphere & PDX-6–354Dose-responsive growth inhibition; low neurotoxicity

Case Studies

Case Study: Efficacy in AML
In a preclinical study involving AML cell lines, this compound demonstrated potent activity with IC50 values as low as 100 nmol/L for mutant NPM1 cases. Mice treated with this compound exhibited a marked reduction in leukemic burden compared to control groups, highlighting its therapeutic potential in AML management .

Case Study: Impact on CLL Cells
In another study focusing on CLL, treatment with this compound resulted in significant apoptosis induction through the retention of IκB and subsequent downregulation of MCL1. This led to improved survival outcomes in murine models compared to standard therapies like fludarabine .

Eigenschaften

IUPAC Name

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXTRYMMZGKIC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.